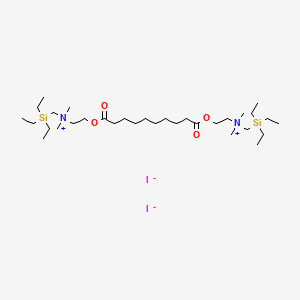
8,19-Dioxa-5-azonia-3-silaheneicosan-21-aminium, 3,3-diethyl-9,18-dioxo-N,N,5,5-tetramethyl-N-((triethylsilyl)methyl)-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,19-Dioxa-5-azonia-3-silaheneicosan-21-aminium, 3,3-diethyl-9,18-dioxo-N,N,5,5-tetramethyl-N-((triethylsilyl)methyl)-, diiodide is a complex organic compound with a unique structure that includes multiple functional groups such as aminium, silane, and dioxo groups
Méthodes De Préparation
The synthesis of 8,19-Dioxa-5-azonia-3-silaheneicosan-21-aminium, 3,3-diethyl-9,18-dioxo-N,N,5,5-tetramethyl-N-((triethylsilyl)methyl)-, diiodide involves multiple steps, typically starting with the preparation of intermediate compounds that are then reacted under specific conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently. Industrial production methods may involve scaling up these synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter its functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8,19-Dioxa-5-azonia-3-silaheneicosan-21-aminium, 3,3-diethyl-9,18-dioxo-N,N,5,5-tetramethyl-N-((triethylsilyl)methyl)-, diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 8,19-Dioxa-5-azonia-3-silaheneicosan-21-aminium, 3,3-diethyl-9,18-dioxo-N,N,5,5-tetramethyl-N-((triethylsilyl)methyl)-, diiodide involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 8,19-Dioxa-5-azonia-3-silaheneicosan-21-aminium, 3,3-diethyl-9,18-dioxo-N,N,5,5-tetramethyl-N-((triethylsilyl)methyl)-, diiodide stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:
- 2,2’-[(1,10-dioxodecane-1,10-diyl)bis(oxy)]bis{N,N-dimethyl-N-[(triethylsilyl)methyl]ethanaminium} diiodide
- 8,9,10,11-Tetrahydro-3-methoxy-6-methyl-1H-indolo(3,2-c)quinoline-1,4(7H)-dione These compounds share some structural similarities but differ in their specific functional groups and chemical behavior, making each unique in its applications and properties.
Propriétés
Numéro CAS |
95521-17-8 |
|---|---|
Formule moléculaire |
C32H70I2N2O4Si2 |
Poids moléculaire |
856.9 g/mol |
Nom IUPAC |
2-[10-[2-[dimethyl(triethylsilylmethyl)azaniumyl]ethoxy]-10-oxodecanoyl]oxyethyl-dimethyl-(triethylsilylmethyl)azanium;diiodide |
InChI |
InChI=1S/C32H70N2O4Si2.2HI/c1-11-39(12-2,13-3)29-33(7,8)25-27-37-31(35)23-21-19-17-18-20-22-24-32(36)38-28-26-34(9,10)30-40(14-4,15-5)16-6;;/h11-30H2,1-10H3;2*1H/q+2;;/p-2 |
Clé InChI |
MLAGLXAYCGPISI-UHFFFAOYSA-L |
SMILES canonique |
CC[Si](CC)(CC)C[N+](C)(C)CCOC(=O)CCCCCCCCC(=O)OCC[N+](C)(C)C[Si](CC)(CC)CC.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



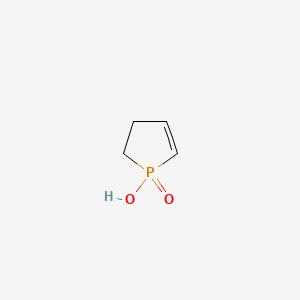
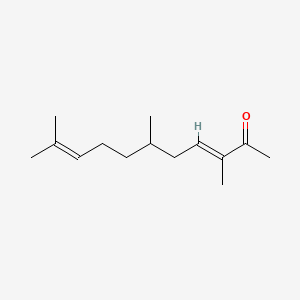
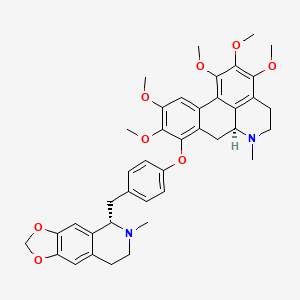
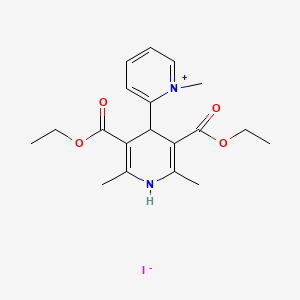
![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)
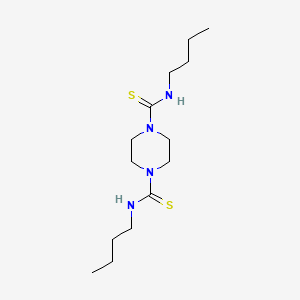

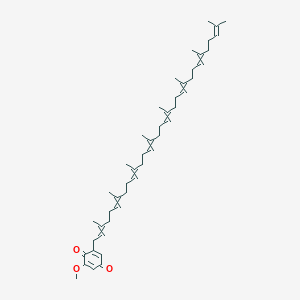
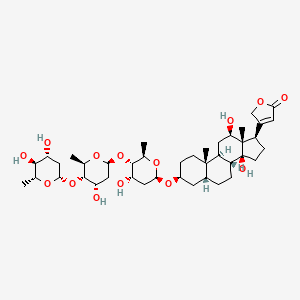
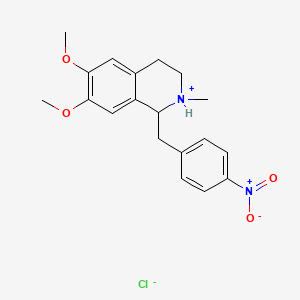
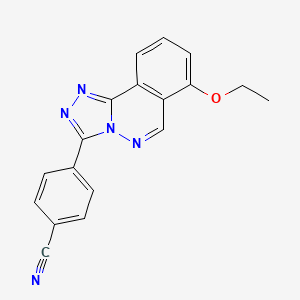
![3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid](/img/structure/B13772019.png)
![2-[(2S,3S,4R,5S,6R)-2-(acetyloxymethyl)-6-[(2S,3R,4R,5S,6S)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid](/img/structure/B13772028.png)
